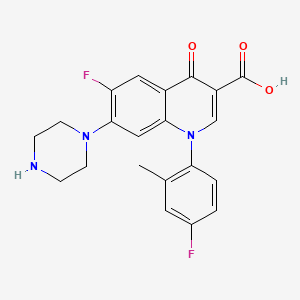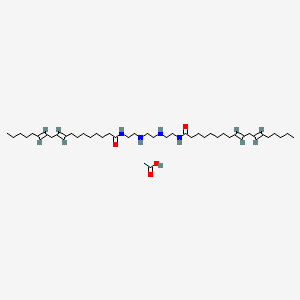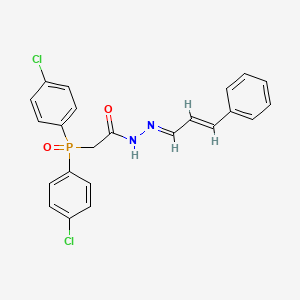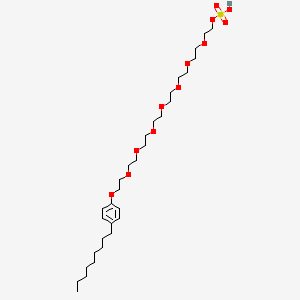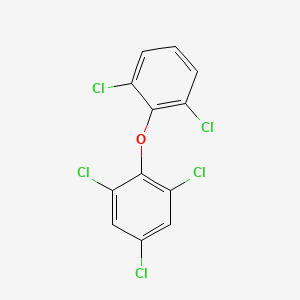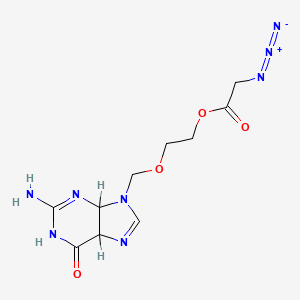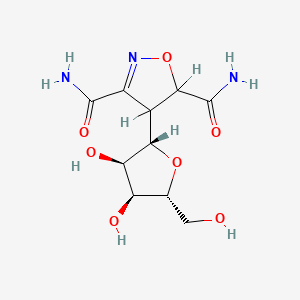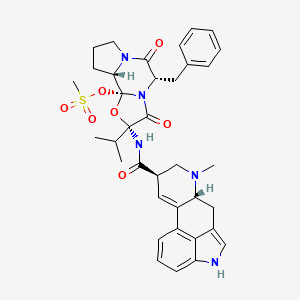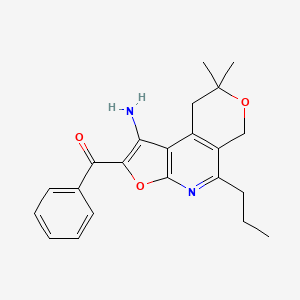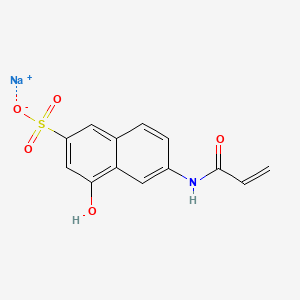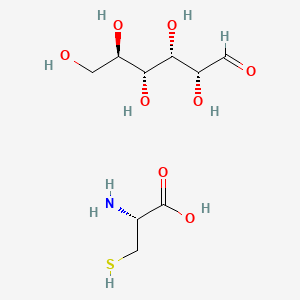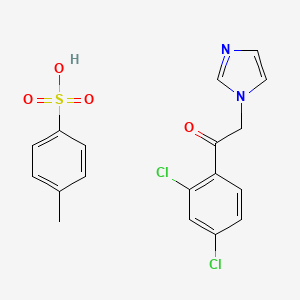
(((Acetoxy)methyl)octahydro-4,7-methano-1H-indenyl)methyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(((Acetoxy)methyl)octahydro-4,7-methano-1H-indenyl)methyl acrylate is a chemical compound with the molecular formula C17H24O4. It is known for its unique structure, which includes an acrylate group attached to a bicyclic system. This compound is used in various scientific research applications due to its reactivity and potential for forming complex molecular structures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (((Acetoxy)methyl)octahydro-4,7-methano-1H-indenyl)methyl acrylate typically involves the reaction of octahydro-4,7-methano-1H-indenyl)methyl acrylate with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified using techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (((Acetoxy)methyl)octahydro-4,7-methano-1H-indenyl)methyl acrylate can undergo oxidation reactions to form various oxidized products.
Reduction: This compound can be reduced to form different reduced derivatives.
Substitution: It can participate in substitution reactions where the acrylate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
(((Acetoxy)methyl)octahydro-4,7-methano-1H-indenyl)methyl acrylate is used in various scientific research fields:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (((Acetoxy)methyl)octahydro-4,7-methano-1H-indenyl)methyl acrylate involves its interaction with specific molecular targets. The acrylate group can undergo polymerization reactions, forming long chains that can interact with various biological and chemical systems. The exact pathways and targets depend on the specific application and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Octahydro-4,7-methano-1H-indenyl)methyl acrylate: This compound is similar in structure but lacks the acetoxy group.
Dicyclopentanylmethyl acrylate: Another similar compound with a different substituent on the acrylate group.
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bismethacrylate: A related compound with two acrylate groups.
Uniqueness
(((Acetoxy)methyl)octahydro-4,7-methano-1H-indenyl)methyl acrylate is unique due to the presence of the acetoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
93893-14-2 |
|---|---|
Formule moléculaire |
C17H24O4 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
[3-(acetyloxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate |
InChI |
InChI=1S/C17H24O4/c1-3-15(19)21-10-17(9-20-11(2)18)7-6-14-12-4-5-13(8-12)16(14)17/h3,12-14,16H,1,4-10H2,2H3 |
Clé InChI |
OVFUMSCEVVSWKQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1(CCC2C1C3CCC2C3)COC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


